3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-thiane]
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Overview
Description
3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3’-thiane] is a heterocyclic compound with a unique spiro structure It consists of an imidazo[4,5-c]pyridine ring fused to a thiane ring, creating a spiro junction
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3’-thiane] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazo[4,5-c]pyridine derivative with a thiane precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3’-thiane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and thiols; reactions often require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3’-thiane] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-oxane]
- 1’-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]
- tert-Butyl 3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3’-pyrrolidine]-1’-carboxylate
Uniqueness
3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3’-thiane] is unique due to its spiro junction, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H15N3S |
---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,3'-thiane] |
InChI |
InChI=1S/C10H15N3S/c1-3-10(6-14-5-1)9-8(2-4-13-10)11-7-12-9/h7,13H,1-6H2,(H,11,12) |
InChI Key |
QXEKLMJVFYZLAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CSC1)C3=C(CCN2)NC=N3 |
Origin of Product |
United States |
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